molecular formula C16H18N4O4S2 B2533903 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396556-04-9

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2533903
CAS No.: 1396556-04-9
M. Wt: 394.46
InChI Key: BYJOOSOLBHEIPG-UHFFFAOYSA-N
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Description

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex polyheterocyclic core structure, comprising a tetrahydropyrimidothiazine ring system, which is coupled via a carboxamide linker to a 4-sulfamoylphenethyl group . This specific structural motif is found in compounds of significant research interest, particularly those explored for their potential biological activities . The primary research application of this compound lies in the field of medicinal chemistry as a key intermediate or a reference standard. Researchers can utilize it in structure-activity relationship (SAR) studies to investigate the pharmacological potential of the pyrimido[2,1-b][1,3]thiazine scaffold . The incorporation of the 4-sulfamoylphenethyl moiety is a notable feature, as this sulfonamide-based group is a common pharmacophore in several therapeutic agents, suggesting potential for developing novel enzyme inhibitors . Its mechanism of action in research settings would be highly specific to the target under investigation, but it is structurally analogous to other carboxamide derivatives that have been studied for their binding affinity to various cellular targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. All information presented is for informational and research reference purposes.

Properties

IUPAC Name

6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)13-3-1-11(2-4-13)5-7-18-15(22)12-9-20-14(21)6-8-19-16(20)25-10-12/h1-4,6,8,12H,5,7,9-10H2,(H,18,22)(H2,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJOOSOLBHEIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps, starting with the construction of the pyrimidothiazine core. This can be achieved through a cyclization reaction of appropriate precursors, such as aminothiazoles and amidines, under acidic or basic conditions. The sulfamoylphenethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic molecule that has garnered interest in various scientific fields due to its potential therapeutic applications. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Tetrahydropyrimido Ring : This can be achieved through cyclization reactions involving appropriate precursors such as 4-sulfamoylphenethylamine and other cyclic intermediates.
  • Introduction of Functional Groups : The incorporation of the sulfonamide group is crucial for enhancing the compound's biological activity. This often involves nucleophilic substitution reactions.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazolo[3,2-b]pyrimidine have shown broad-spectrum antibacterial activities against various pathogens. The sulfonamide moiety is particularly known for its effectiveness against bacterial infections by inhibiting folic acid synthesis in bacteria.

Anticancer Potential

Compounds within the pyrimidine and thiazine families have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Anti-inflammatory Effects

Certain derivatives of thiazine compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Activity Evaluation

In a study evaluating a series of thiazolo[3,2-b]pyrimidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin.

Study 2: Anticancer Activity

A derivative containing the thiazine moiety was evaluated for its anticancer activity against breast cancer cell lines. The study demonstrated that the compound inhibited cell proliferation significantly and induced apoptosis through caspase activation pathways.

Study 3: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects of thiazole derivatives revealed that certain compounds could reduce inflammation markers in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism by which 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, and the compound may modulate their activity through binding or inhibition. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Structure Variations

  • Oxazine vs. Thiazine : The compound in replaces the thiazine sulfur with oxygen, forming an oxazine ring. This alters electronic properties and may reduce hydrogen-bonding capacity compared to the sulfonamide-containing target compound.
  • Tetrahydropyrimido-Purinediones: Analogs like those in feature a purinedione core instead of thiazine-carboxamide, leading to distinct biological targets (e.g., adenosine receptors).

Substituent Effects

  • Halogenated and Heterocyclic Substituents : Compounds with 4-Cl-C₆H₄ () or thiazole groups () may exhibit different pharmacokinetic profiles due to lipophilicity or steric effects.

Inferred Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

  • Target Selectivity : The sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) compared to halogenated or alkylated analogs.

Biological Activity

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine and thiazine moiety. Its structural formula is crucial for understanding its interaction with biological targets.

Property Value
Molecular FormulaC₁₄H₁₆N₄O₃S
Molecular Weight316.37 g/mol
Melting Point208 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that derivatives of thiazine and pyrimidine exhibit promising antimicrobial properties. A study focused on similar compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural similarity to known anticancer agents has prompted investigations into its antiproliferative effects. Preliminary studies show that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have been shown to interfere with tubulin polymerization, leading to reduced cancer cell viability .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with DNA : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.
  • Modulation of Cell Signaling : It may affect signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial potency significantly compared to standard antibiotics.
  • Anticancer Activity : In a comparative study involving several pyrimidine derivatives, the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a strong potential for further development as an anticancer agent.

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